molecular formula C8H9I B090931 1-Ethyl-2-iodobenzene CAS No. 18282-40-1

1-Ethyl-2-iodobenzene

Cat. No. B090931
CAS RN: 18282-40-1
M. Wt: 232.06 g/mol
InChI Key: ZEJZDNMOGNUIHL-UHFFFAOYSA-N
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Description

1-Ethyl-2-iodobenzene is a compound that can be inferred to have applications in various chemical reactions and syntheses. While the provided papers do not directly discuss 1-Ethyl-2-iodobenzene, they do provide insights into related compounds and reactions that can be used to infer the behavior and properties of 1-Ethyl-2-iodobenzene.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various arylpropenones from iodobenzenes . Similarly, 1-Ethyl-2-iodobenzene could potentially be synthesized through such palladium-catalyzed reactions or through other methods involving iodination of ethylbenzene derivatives.

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-iodobenzene can be predicted to feature a benzene ring substituted with an ethyl group and an iodine atom. The structure of related compounds, such as those in the study of electron density distribution in donor-acceptor complexes, suggests that the iodine atom would significantly influence the electron distribution within the molecule .

Chemical Reactions Analysis

1-Ethyl-2-iodobenzene may undergo various chemical reactions, including dehydrogenation and dehydrocyclization, as observed with 1-methyl-2-ethylbenzene . It could also participate in difunctionalization reactions, similar to those involving styrenes with perfluoroalkyl and tert-butylperoxy radicals . Additionally, the iodine substituent makes it a candidate for further functionalization through metal-catalyzed coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-iodobenzene would be influenced by the presence of the iodine atom, which is a heavy and polarizable substituent. This could affect the compound's boiling point, density, and refractive index. The iodine atom would also make the compound more reactive in electrophilic substitution reactions compared to its non-halogenated analogs.

Scientific Research Applications

  • High-Yielding Synthesis of Weinreb Amides

    Iodoarenes, including iodobenzene derivatives, are used in palladium-catalyzed aminocarbonylation to produce Weinreb amides, which are valuable intermediates in organic synthesis. The process yields Weinreb amides in high isolated yields under specific conditions, highlighting the significance of iodobenzene derivatives in synthetic chemistry (Takács, Petz, & Kollár, 2010).

  • Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation

    This study explores green alternatives in palladium-catalyzed aminocarbonylation reactions using bio-derived solvents. Various iodobenzene derivatives, including 1-Ethyl-2-iodobenzene, are utilized as substrates to extend the scope of the reaction (Uzunlu, Pongrácz, Kollár, & Takács, 2023).

  • Synthesis of N-Picolylcarboxamides

    In this research, iodobenzene and iodoalkenes, including derivatives like 1-Ethyl-2-iodobenzene, are used in palladium-catalyzed aminocarbonylation. The study shows significant differences in selectivity between iodoarenes and iodoalkenes, demonstrating the versatility of these substrates in producing various carboxamides (Gergely, Farkas, Takács, Petz, & Kollár, 2014).

  • Formation of 2-Substituted Iodobenzenes

    Iodobenzene, including its derivatives, undergoes a process where iodine transfer occurs to form 2-substituted iodobenzenes. This research offers insights into the reactivity and transformation of iodobenzene under specific conditions (Tripathy, LeBlanc, & Durst, 1999).

  • Heck Reaction with Iodobenzene

    The Heck reaction, a method for carbon-carbon bond formation, uses iodobenzene and its derivatives as substrates. This study demonstrates the catalytic properties of various materials in the Heck coupling of iodobenzene with olefins (Waghmode, Wagholikar, & Sivasanker, 2003).

Safety And Hazards

1-Ethyl-2-iodobenzene is considered hazardous. It is combustible and can cause skin and eye irritation . In case of inhalation or ingestion, medical attention should be sought .

properties

IUPAC Name

1-ethyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJZDNMOGNUIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171338
Record name Benzene, 1-ethyl-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-iodobenzene

CAS RN

18282-40-1
Record name 1-Ethyl-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18282-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Casnati, HPL Gemoets, E Motti… - … A European Journal, 2018 - Wiley Online Library
… [d] 0.5 mmol of 1-ethyl-2-iodobenzene (1 t) and 0.5 mmol of methyl 2-bromobenzoate (4 a). … To our delight, 1-ethyl-2-iodobenzene was readily coupled with methyl 2-bromobenzoate …
V Botla, M Fontana, A Voronov, R Maggi… - Angewandte Chemie …, 2023 - Wiley Online Library
… Notably, products 3ad, displaying two nitro groups on the same aromatic ring, was obtained coupling 1-ethyl-2-iodobenzene 1a with an activated aryl chloride. The extensive screening …
Number of citations: 2 onlinelibrary.wiley.com
PS Bailey, JW Ward, TP Carter Jr, E Nieh… - Journal of the …, 1974 - ACS Publications
The formation and characterization of the first complexes observed between ozone and aromatic or olefinic systems are described. A correlation was made between the ionization …
Number of citations: 53 pubs.acs.org
RR Hill, SD Rychnovsky - The Journal of Organic Chemistry, 2016 - ACS Publications
… (0.56 mL) was degassed by freeze–pump–thaw, followed by addition of phenyl boronic acid (85 mg, 0.70 mmol, 1 equiv), K 2 CO 3 (193 mg, 1.39 mmol, 2 equiv), 1-ethyl-2-iodobenzene …
Number of citations: 36 pubs.acs.org
C Dong, K Nakamura, T Taniguchi, S Mita… - ACS …, 2018 - ACS Publications
A metal- and base-free method is developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine. A wide variety of aryl iodides can be conveniently …
Number of citations: 22 pubs.acs.org
T HOKAMP - New Chiral Iodine (III) Reagents for Stereoselective … - orca.cardiff.ac.uk
General Procedure GP1 for the reaction of I (OAc) 3 with styrene Iodine triacetate (334 mg, 1.10 mmol, 1.1 equiv.) was dissolved in CH2Cl2 (2.0 mL) in a flame-dried Schlenk tube under …
Number of citations: 0 orca.cardiff.ac.uk
S Santoro, F Ferlin, L Ackermann… - Chemical Society Reviews, 2019 - pubs.rsc.org
… Interestingly, the coupling between two different aryl halides, 1-ethyl-2-iodobenzene and methyl 2-bromobenzoate, was also possible. Next, the authors expanded their investigation to …
Number of citations: 103 pubs.rsc.org
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target for the treatment of diseases such as cancer that involve pathological immune escape. Starting from the …
Number of citations: 172 pubs.acs.org
C **g, J Cai, Y Zhang, D Chen… - Journal of Chemical …, 2015 - journals.sagepub.com
… 6.2 mg, 0.027 mmol), K2CO3 (72.3 mg, 0.52 mmol), the amide 4 (0.26 mmol), a solution of norbornene (26.9 mg, 0.286 mmol) in anhydrous solvent (5.8 mL), and 1-ethyl-2-iodobenzene …
Number of citations: 3 journals.sagepub.com
S Razumovskii - Chem. Kinet, 2005 - books.google.com
… The following colours of t-complexes are observed: for benzene–reseda, anisole–olive-green, pdineopentylbenzene—green, 1-ethyl-2-iodobenzene—green, isodurene–red-brown, 1, 4…
Number of citations: 4 www.google.com

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